N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is a complex compound that combines the properties of an amine, a fatty acid, and an organophosphate. This unique combination allows it to exhibit a wide range of chemical behaviors and applications, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . Triethyl phosphate is synthesized by reacting phosphorus oxychloride with ethanol .
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. For example, ethylenediamine is produced by the reaction of ammonia with ethylene dichloride[4][4]. Stearic acid is obtained through the saponification of triglycerides found in animal fats and vegetable oils . Triethyl phosphate is manufactured by the esterification of phosphoric acid with ethanol .
Chemical Reactions Analysis
Types of Reactions
Reduction: The carbonyl group in octadecanoic acid can be reduced to form alcohols.
Substitution: Triethyl phosphate can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of the amine component.
Reduction: Alcohol derivatives of the fatty acid component.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: The amine group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The fatty acid component can integrate into lipid bilayers, altering membrane fluidity and permeability.
Organophosphate Activity: Triethyl phosphate can inhibit acetylcholinesterase, affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Similar amine structure but lacks the fatty acid and phosphate components.
Stearic Acid: Similar fatty acid structure but lacks the amine and phosphate components.
Triethyl Phosphate: Similar phosphate structure but lacks the amine and fatty acid components.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is unique due to its combination of amine, fatty acid, and phosphate functionalities, allowing it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone.
Properties
CAS No. |
68478-72-8 |
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Molecular Formula |
C28H64N3O6P |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate |
InChI |
InChI=1S/C18H36O2.C6H15O4P.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-8-11(7,9-5-2)10-6-3;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3;7H,1-6H2 |
InChI Key |
NAMSZKAJBKTQTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCOP(=O)(OCC)OCC.C(CNCCN)N |
Origin of Product |
United States |
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